molecular formula C17H16N2O B11044813 N-Benzyl-N-(pyridin-3-ylmethyl)but-2-ynamide

N-Benzyl-N-(pyridin-3-ylmethyl)but-2-ynamide

Cat. No.: B11044813
M. Wt: 264.32 g/mol
InChI Key: BFEKPUWSTYZHAA-UHFFFAOYSA-N
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Description

N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE is a synthetic organic compound that belongs to the class of amides It features a benzyl group, a pyridin-3-ylmethyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 3-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-benzyl-N-[(pyridin-3-yl)methyl]amine. This intermediate is then reacted with but-2-ynoic acid under dehydrating conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-[(PYRIDIN-3-YL)METHYL]BUT-2-YNAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-benzyl-N-(pyridin-3-ylmethyl)but-2-ynamide

InChI

InChI=1S/C17H16N2O/c1-2-7-17(20)19(13-15-8-4-3-5-9-15)14-16-10-6-11-18-12-16/h3-6,8-12H,13-14H2,1H3

InChI Key

BFEKPUWSTYZHAA-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)CC2=CN=CC=C2

Origin of Product

United States

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